molecular formula C17H20ClN5O B3000153 2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide CAS No. 1436027-78-9

2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide

Cat. No.: B3000153
CAS No.: 1436027-78-9
M. Wt: 345.83
InChI Key: LMHJQSGYBUINIZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide backbone substituted with a chlorine atom at the 2-position and a piperidin-4-yl group linked to a 2,6-dimethylpyrimidine moiety. This structure combines heterocyclic aromatic systems (pyridine and pyrimidine) with a flexible piperidine ring, which may enhance binding to biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions.

Properties

IUPAC Name

2-chloro-N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-11-9-16(21-12(2)20-11)23-7-4-14(5-8-23)22-17(24)13-3-6-19-15(18)10-13/h3,6,9-10,14H,4-5,7-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHJQSGYBUINIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide is a synthetic compound belonging to the class of pyridine carboxamides. Its unique molecular structure, which includes a chloro substituent and complex piperidine and pyrimidine moieties, suggests potential interactions with various biological targets, making it a candidate for drug discovery and development.

Molecular Structure

The molecular formula of the compound is C17H20ClN5OC_{17}H_{20}ClN_{5}O with a molecular weight of 345.83 g/mol. The structure features:

  • A pyridine ring with a carboxamide group.
  • A chloro group at the 2-position.
  • A piperidine ring connected to a 2,6-dimethylpyrimidine moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the piperidine and pyrimidine rings through cyclization reactions.
  • Chlorination to introduce the chloro substituent.
  • Carboxamide formation via reaction with appropriate amines.

Optimizing reaction conditions such as temperature, solvent choice, and purification methods is crucial for achieving high yields and purity.

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

The compound is believed to interact with specific biological targets such as enzymes and receptors. Its mechanism may involve:

  • Inhibition of enzyme activity , particularly in pathways relevant to cancer and inflammation.
  • Modulation of receptor activity , potentially affecting neurotransmitter systems or other signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
CompoundCell LineIC50 (µM)
This compoundMCF-7<1
Similar CompoundsA5490.12 - 2.78

Case Studies

Several studies have highlighted its potential therapeutic applications:

  • Cancer Treatment : A study involving derivatives of this compound indicated that modifications in the pyrimidine moiety could enhance anticancer activity by improving selectivity towards cancerous cells while minimizing effects on normal cells .
  • Inflammatory Disorders : Another investigation suggested that compounds with similar structures could reduce pro-inflammatory cytokines in macrophage models, indicating potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-4-Carboxamide Derivatives with Aromatic Substituents

Examples from the Alfa catalog (2013–2015) include:

  • 2-Chloro-N-(2,3-dimethylphenyl)pyridine-4-carboxamide (CAS 1019372-83-8)
Compound Substituent on Amide Nitrogen Key Features
Target Compound 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl Rigid pyrimidine-piperidine system; potential for enhanced target selectivity
2-Chloro-N-(2,3-dimethylphenyl) derivative 2,3-Dimethylphenyl Simpler aromatic group; higher lipophilicity due to methyl groups
2-Chloro-N-(4-methoxyphenyl) derivative 4-Methoxyphenyl Electron-rich methoxy group; may improve solubility or polar interactions

Structural Implications :

  • The target compound’s piperidine-pyrimidine substituent introduces conformational rigidity and additional hydrogen-bonding sites compared to phenyl-substituted analogs. This could improve binding specificity but may reduce membrane permeability due to increased polarity.
Piperidine-Pyrimidine Hybrids

pyridine-4-carboxamide):

Property Target Compound 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Molecular Formula C₁₈H₂₂ClN₅O₂ (estimated) C₁₈H₂₃N₅O
Molar Mass ~388.86 g/mol 325.41 g/mol
Key Functional Groups Chloropyridine, dimethylpyrimidine Pyridinylmethyl, dimethylpyrimidine

Functional Differences :

Activity Insights :

  • The AatBio compound’s pyrrolopyridine core and prop-2-enyl group likely contribute to its inhibitory activity, suggesting that modifications to the heterocyclic system in the target compound could yield similar potency .

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